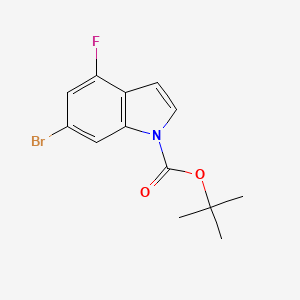
tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Descripción general
Descripción
Tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry to prevent spoilage and extend shelf life. TBHQ is also used in various industries such as cosmetics, pharmaceuticals, and petroleum.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is used as a preservative to prevent the oxidation of fats and oils, which can lead to rancidity and off-flavors. tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been investigated for its potential use as a fuel additive to improve the performance and efficiency of gasoline engines.
Mecanismo De Acción
Tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate exerts its antioxidant effects by scavenging free radicals and preventing the oxidation of lipids and other biomolecules. tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is also thought to activate various cellular signaling pathways that are involved in cell survival and proliferation. The exact mechanism of action of tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have both beneficial and detrimental effects on human health. While tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have antioxidant and anti-inflammatory effects, it has also been linked to various adverse health effects such as liver damage, reproductive toxicity, and neurotoxicity. The exact mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a widely used antioxidant in laboratory experiments due to its stability and effectiveness in preventing oxidation. However, tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can also interfere with certain assays and experimental protocols, and its potential toxicity must be carefully considered when designing experiments.
Direcciones Futuras
Future research on tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate should focus on elucidating its mechanism of action and its potential applications in various fields. Additionally, more research is needed to fully understand the potential health effects of tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate and to develop safer alternatives for use in food and other industries. Finally, the development of new synthesis methods for tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate that are more efficient and environmentally friendly should also be a priority for future research.
Propiedades
IUPAC Name |
tert-butyl 3-methyl-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-9-12-7-5-6-8-13(12)16(10-11)14(17)18-15(2,3)4/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSGVQKTCAMTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-((3s,4s)-3-([1,1'-biphenyl]-4-ylmethyl)-4-hydroxychroman-7-yl)cyclopentanecarboxylate](/img/structure/B3246640.png)
![4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol](/img/structure/B3246654.png)

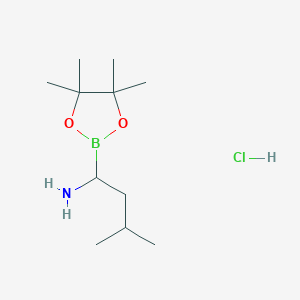




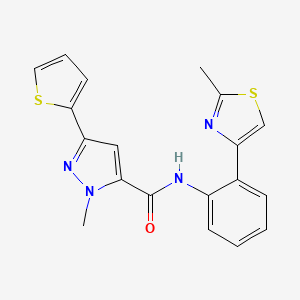

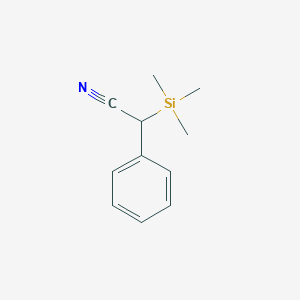
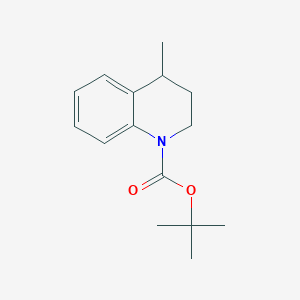
![2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole](/img/structure/B3246728.png)
